2-Fluoro-6-methylbenzenesulfonamide
Description
2-Fluoro-6-methylbenzenesulfonamide is a sulfonamide derivative characterized by a benzene ring substituted with a fluorine atom at the ortho position (C2), a methyl group at the meta position (C6), and a sulfonamide functional group (-SO₂NH₂) at C1. This compound is structurally related to intermediates commonly used in pharmaceutical synthesis, particularly in the development of enzyme inhibitors or receptor modulators due to sulfonamide’s ability to engage in hydrogen bonding and its metabolic stability .
Properties
IUPAC Name |
2-fluoro-6-methylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8FNO2S/c1-5-3-2-4-6(8)7(5)12(9,10)11/h2-4H,1H3,(H2,9,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPMUFPNBUHGQOL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)F)S(=O)(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8FNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-6-methylbenzenesulfonamide typically involves the introduction of a sulfonamide group to a fluorinated aromatic compound. One common method is the reaction of 2-fluoro-6-methylbenzenesulfonyl chloride with ammonia or an amine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene at room temperature.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions and improves the yield and purity of the final product. The use of automated systems also reduces the risk of human error and enhances safety.
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-6-methylbenzenesulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atom can be replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.
Oxidation Reactions: The methyl group can be oxidized to form a carboxylic acid or an aldehyde.
Reduction Reactions: The sulfonamide group can be reduced to form a sulfonic acid or a thiol.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide, potassium tert-butoxide, and primary or secondary amines. These reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF).
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in these reactions.
Major Products Formed
Substitution Reactions: Products include 2-hydroxy-6-methylbenzenesulfonamide, 2-alkoxy-6-methylbenzenesulfonamide, and 2-amino-6-methylbenzenesulfonamide.
Oxidation Reactions: Products include 2-fluoro-6-carboxybenzenesulfonamide and 2-fluoro-6-formylbenzenesulfonamide.
Reduction Reactions: Products include 2-fluoro-6-methylbenzenesulfonic acid and 2-fluoro-6-methylbenzenethiol.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Recent studies have highlighted the potential of 2-fluoro-6-methylbenzenesulfonamide as a lead compound for developing anticancer agents. The compound exhibits cytotoxic effects against several cancer cell lines, including HCT-116 (colon cancer) and MCF-7 (breast cancer). Research indicates that modifications to the sulfonamide group can enhance its activity by improving selectivity and potency against specific cancer types .
Mechanism of Action
The mechanism through which this compound exerts its anticancer effects involves the induction of apoptosis and cell cycle arrest. Studies have shown that it does not inhibit MDM2-p53 interactions but instead induces G0/G1 and G2/M phase arrest in a p53-independent manner, indicating a unique pathway for therapeutic intervention .
Enzyme Inhibition
Carbonic Anhydrase Inhibitors
This compound has been explored for its ability to inhibit specific isoforms of carbonic anhydrases (CAs), particularly hCAs IX and XII, which are associated with tumor growth and metastasis. The inhibition constants (KIs) for these isoforms indicate significant potency, suggesting that this compound may serve as a scaffold for designing selective CA inhibitors .
Synthesis and Material Science
Functionalization in Organic Synthesis
The presence of the sulfonamide group in this compound allows it to participate in various organic reactions, including nucleophilic substitutions and coupling reactions. This property makes it valuable in synthesizing more complex molecules with potential pharmaceutical applications .
Polymer Chemistry
In materials science, derivatives of this compound are being investigated for use in polymer formulations due to their thermal stability and potential for enhancing mechanical properties. These compounds can be incorporated into polymer matrices to improve performance characteristics such as tensile strength and thermal resistance .
Comparative Data Table
| Application Area | Specific Use Case | Observations/Results |
|---|---|---|
| Medicinal Chemistry | Anticancer Agent | Effective against HCT-116, MCF-7 cell lines |
| Enzyme Inhibition | Inhibition of CAs IX and XII | Significant inhibitory activity observed |
| Organic Synthesis | Functionalization in chemical reactions | Versatile reactivity for complex synthesis |
| Polymer Chemistry | Enhancing polymer properties | Improved thermal stability and mechanical strength |
Case Studies
Case Study 1: Anticancer Activity
A study evaluated the cytotoxic effects of various benzenesulfonamide derivatives, including this compound, on HCT-116 and MCF-7 cell lines. The results indicated that modifications to the sulfonamide group led to enhanced cytotoxicity, with IC50 values significantly lower than those of standard treatments like cisplatin .
Case Study 2: Enzyme Inhibition
In another study focusing on carbonic anhydrases, this compound was tested against hCAs IX and XII, revealing KIs in the nanomolar range. This suggests its potential as a selective therapeutic agent targeting tumor-associated enzymes .
Mechanism of Action
The mechanism of action of 2-Fluoro-6-methylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes and receptors. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, leading to inhibition of enzyme activity. The fluorine atom enhances the compound’s binding affinity and selectivity by increasing its lipophilicity and stability.
Comparison with Similar Compounds
Substituent Effects: Halogens and Functional Groups
2-Fluoro-6-methylbenzenesulfonamide vs. 2-Chloro-6-methylbenzenesulfonyl chloride
| Property | This compound | 2-Chloro-6-methylbenzenesulfonyl chloride |
|---|---|---|
| Halogen | Fluorine (small, highly electronegative) | Chlorine (larger, moderately electronegative) |
| Functional Group | Sulfonamide (-SO₂NH₂) | Sulfonyl chloride (-SO₂Cl) |
| Reactivity | Stable; participates in hydrogen bonding | Highly reactive; used for nucleophilic substitutions |
| Applications | Potential drug candidate (e.g., enzyme inhibition) | Intermediate for sulfonamide synthesis |
| Electronic Effects | Strong electron-withdrawing effect due to fluorine | Moderate electron-withdrawing effect |
Key Insights :
- Sulfonyl chlorides (e.g., 2-Chloro-6-methylbenzenesulfonyl chloride) are precursors to sulfonamides, with chlorine’s leaving group ability facilitating substitution reactions .
This compound vs. 2-Fluoro-6-(phenylsulfanyl)benzoic Acid
| Property | This compound | 2-Fluoro-6-(phenylsulfanyl)benzoic Acid |
|---|---|---|
| Functional Group | Sulfonamide (-SO₂NH₂) | Carboxylic acid (-COOH) and phenylsulfanyl (-SPh) |
| Solubility | Moderate (polarity from sulfonamide) | Higher (ionizable -COOH group) |
| Bioactivity | Likely targets enzymes (e.g., carbonic anhydrase) | May act as a metabolic intermediate or ligand |
| Synthesis | Derived from sulfonyl chloride precursors | Requires thiol- or sulfide-based coupling |
Key Insights :
- The phenylsulfanyl group in 2-Fluoro-6-(phenylsulfanyl)benzoic acid introduces lipophilicity, whereas the sulfonamide group balances polarity and hydrogen-bonding capacity .
- Carboxylic acids are often used as ionizable moieties in prodrugs, contrasting with sulfonamide’s role in direct target engagement .
Structural Analogues in Pharmaceutical Contexts
2-Fluoro-6-methylaniline vs. This compound
- 2-Fluoro-6-methylaniline : Features an amine (-NH₂) group instead of sulfonamide. The amine is basic and prone to oxidation, limiting its stability in vivo. Used as a building block for azo dyes or further functionalization .
- This compound : The sulfonamide group enhances stability and acidity, making it more suitable for prolonged biological activity .
Complex Derivatives ()
The compound 6-[2-(2-chloro-6-fluorophenyl)-5-phenyl-1H-imidazol-4-yl]-1-propan-2-ylsulfonylbenzimidazol-2-amine; methanesulfonic acid exemplifies advanced sulfonamide-containing structures. Key differences include:
- Complexity : Multiple aromatic rings (imidazole, benzimidazole) increase steric hindrance and target specificity.
- Dual Functional Groups : Methanesulfonic acid enhances solubility, while the sulfonamide contributes to binding.
- Applications : Likely designed for high-affinity interactions (e.g., kinase or protease inhibition) .
Biological Activity
2-Fluoro-6-methylbenzenesulfonamide is a sulfonamide derivative that has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an antibacterial and antifungal agent. This article delves into its biological activity, mechanisms of action, and relevant research findings.
The biological activity of this compound primarily stems from its interaction with specific molecular targets, especially enzymes and receptors. The sulfonamide group can form hydrogen bonds with amino acid residues in the active sites of enzymes, leading to inhibition of their activity. The presence of the fluorine atom enhances the compound's binding affinity and selectivity by increasing lipophilicity and stability.
Biological Activity Overview
Research indicates that this compound exhibits significant antibacterial and antifungal properties. It is often used as an intermediate in the synthesis of various pharmaceuticals targeting these activities.
Antibacterial Activity
In vitro studies have shown that sulfonamides, including this compound, are effective against a range of bacterial strains. The mechanism involves competitive inhibition of bacterial dihydropteroate synthase, an enzyme critical for folate synthesis in bacteria .
Antifungal Activity
Similar to its antibacterial properties, this compound has demonstrated antifungal activity against various fungal pathogens. Studies suggest that it disrupts fungal cell wall synthesis, contributing to its efficacy .
Study 1: Synthesis and Biological Evaluation
A study conducted by Gooseman et al. focused on the synthesis of various fluorinated benzenesulfonamides, including this compound. The research highlighted its potential as a lead compound for developing new antifungal agents. In vivo tests showed promising results in reducing fungal load in infected models .
Study 2: Cardiovascular Effects
Another investigation assessed the cardiovascular effects of benzenesulfonamides, including derivatives like this compound. Using isolated rat heart models, researchers found that certain derivatives could influence perfusion pressure and coronary resistance, indicating potential therapeutic applications beyond antimicrobial activity .
Data Table: Biological Activity Summary
| Activity | Effect | Mechanism |
|---|---|---|
| Antibacterial | Effective against various bacterial strains | Inhibition of dihydropteroate synthase |
| Antifungal | Disruption of fungal cell wall synthesis | Inhibition of cell wall biosynthesis |
| Cardiovascular Effects | Decrease in perfusion pressure | Interaction with calcium channels |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
